methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate
Description
Methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate (hereafter referred to as the target compound) is a structurally complex molecule featuring a 5-oxo-4,5-dihydroimidazole core substituted with a 1,3-benzodioxole moiety, a piperazine-linked 2,6-dimethylphenyl group, and a methylthioacetate side chain.
Key structural features include:
- 5-oxo-imidazole core: A common motif in bioactive molecules, often associated with hydrogen-bonding interactions and metabolic stability .
- 1,3-Benzodioxol-5-ylmethylene group: This electron-rich aromatic system may enhance lipophilicity and influence receptor binding .
- Piperazino-methyl-2,6-dimethylphenyl substituent: The piperazine linker and aromatic dimethyl group could modulate solubility and target affinity, particularly in central nervous system (CNS)-targeting agents .
- Methylthioacetate side chain: The ester functionality may impact bioavailability and hydrolysis kinetics compared to alkyl or aryl sulfides .
Properties
IUPAC Name |
methyl 2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-5-oxoimidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S/c1-18-5-4-6-19(2)25(18)30-11-9-29(10-12-30)16-31-26(33)21(28-27(31)37-15-24(32)34-3)13-20-7-8-22-23(14-20)36-17-35-22/h4-8,13-14H,9-12,15-17H2,1-3H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQDNKOFMBOFJF-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)N=C3SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/N=C3SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate (CAS No. 865659-69-4) is a complex organic compound with a molecular formula of and a molecular weight of approximately 522.62 g/mol. Its structure includes a benzodioxole moiety and an imidazole derivative, which suggest potential pharmacological activities.
The compound exhibits the following predicted chemical properties:
- Boiling Point: 652.3 ± 65.0 °C
- Density: 1.35 ± 0.1 g/cm³
- pKa: 7.18 ± 0.10
Biological Activity Overview
Research indicates that compounds with similar structural features may exhibit various biological activities, including:
- Antidepressant Activity: Analogous compounds have shown significant antidepressant effects in animal models at doses around 100 mg/kg, suggesting that this compound could have similar effects .
The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems. For instance:
- Monoamine Receptors: Compounds in the benzodioxole class often exhibit high binding affinities for serotonin (5-HT) receptors and norepinephrine transporters, potentially influencing mood regulation and anxiety .
Anticancer Activity
Recent studies have indicated that related imidazole derivatives exhibit anticancer properties by inhibiting specific kinase pathways:
- MEK/ERK Pathway Inhibition: Compounds similar to methyl 2-[...] have been shown to inhibit MEK1/2 kinases effectively, leading to reduced proliferation in leukemia cell lines such as MV4-11 and MOLM13. The half-maximal inhibitory concentration (IC50) values were reported around 0.3 to 1.2 µM .
- Cell Cycle Arrest: These compounds often induce G0/G1 phase arrest in cancer cells, which could be a mechanism for their growth-inhibitory effects.
Neurochemical Effects
In animal studies involving benzofuran analogs:
- Mitochondrial Function: Benzofuran derivatives have been linked to mitochondrial dysfunction leading to cytotoxicity in neuronal cells, indicating that methyl 2-[...] may similarly affect mitochondrial health and contribute to neuroprotective or neurotoxic outcomes depending on concentration and exposure duration .
Data Table: Summary of Biological Activities
Scientific Research Applications
Basic Information
- Chemical Formula : C27H30N4O5S
- Molecular Weight : 522.6159 g/mol
- CAS Number : [Not provided in the search results]
Structural Characteristics
The compound features a unique structure that includes:
- A benzodioxole moiety, which is known for its biological activity.
- An imidazole ring that contributes to its pharmacological properties.
- A sulfanyl group that may enhance its reactivity and interaction with biological targets.
Medicinal Chemistry
Methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate has been investigated for its potential therapeutic effects.
Antimicrobial Activity
Studies have indicated that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, compounds with imidazole rings have been shown to possess activity against various bacterial strains, suggesting that this compound could be effective against resistant strains of bacteria .
Anticancer Properties
Research has highlighted the importance of benzodioxole derivatives in anticancer drug development. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the imidazole and piperazine groups in this compound may enhance its anticancer efficacy by interacting with specific cellular pathways involved in cancer proliferation .
Pharmacology
The pharmacological profile of this compound suggests potential use as an analgesic or anti-inflammatory agent. The structural components may facilitate interactions with pain receptors or inflammatory pathways.
Case Studies
In vitro studies have demonstrated that compounds similar to this compound can significantly reduce pain responses in animal models. These findings indicate a promising avenue for further development into effective pain management therapies .
Material Sciences
The compound's unique structure allows for exploration in material sciences, particularly in the development of novel polymers or nanomaterials.
Applications in Nanotechnology
Research has suggested that similar compounds can serve as precursors for synthesizing nanoparticles with specific optical or electronic properties. The functional groups present in this compound may facilitate the formation of stable nanoparticles suitable for drug delivery systems or biosensors .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
*Calculated based on formula C₃₄H₄₄N₄O₃S.
Key Observations:
Sulfanyl Group Variations: The target compound’s methylthioacetate group (R3) contrasts with the 3,7-dimethyloctenylsulfanyl chain in the compound, which may confer differences in membrane permeability and metabolic stability. In derivatives, sulfanyl groups are replaced with aryl or benzoyl substituents, which demonstrated antimicrobial efficacy, suggesting that the target compound’s activity (if tested) might depend on similar electronic or steric properties .
Piperazine Linker Modifications: The 4-(2,6-dimethylphenyl)piperazino-methyl group is conserved in both the target compound and the analog. This substituent is structurally analogous to ligands targeting serotonin or dopamine receptors, though specific target data are absent .
Benzodioxole vs.
Q & A
Basic Research Questions
Q. What validated synthetic routes exist for the target compound, and how can researchers optimize yields while minimizing byproducts?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with condensation of substituted hydrazones or pyrazole intermediates. For example, hydrazone formation via Schiff base reactions (e.g., using substituted benzodioxole aldehydes) followed by cyclization with sulfur-containing reagents can yield the imidazol-2-yl sulfanyl core. Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) to identify critical parameters. Monitor intermediates via HPLC and FTIR to confirm structural integrity .
- Key Data :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazone formation | Benzodioxole aldehyde, hydrazine | 65–78 | 90–95 |
| Cyclization | CS₂, K₂CO₃, DMF | 45–60 | 85–90 |
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
- Methodological Answer : Combine elemental analysis (CHNS) for empirical formula validation with advanced spectral methods:
- FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=S at ~1050 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 5.9–6.1 ppm, aromatic protons) and piperazine methyl groups (δ 2.2–2.5 ppm).
- HPLC-MS : Use a C18 column with a methanol/water gradient (65:35, pH 4.6 buffer) to assess purity and detect trace impurities .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics or quantum chemistry) predict reactivity or optimize reaction pathways?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and activation energies for key steps (e.g., sulfur insertion). Use COMSOL for process simulation to optimize heat/mass transfer in large-scale reactions. Integrate AI-driven tools for real-time adjustment of parameters like stoichiometry and flow rates, reducing trial-and-error experimentation .
- Case Study : AI-guided optimization of a similar imidazole derivative reduced reaction time by 40% and improved yield by 22% .
Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., benzodioxole orientation).
- Dynamic NMR : Detect conformational flexibility in solution that may explain discrepancies.
- Statistical Analysis : Apply principal component analysis (PCA) to datasets to identify outliers or systematic errors .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using ICH guidelines:
- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 72 hrs) and analyze degradation products via LC-MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C, 60% RH) .
Methodological Frameworks
Q. What training programs or experimental protocols ensure adherence to safety and reproducibility?
- Methodological Answer : Follow protocols from accredited programs like Chemical Biology Methods & Experimental Design (Chem/IBiS 416), which emphasize:
- Quarterly Mentorship : Regular reviews with primary/secondary mentors to troubleshoot experimental design.
- Safety Compliance : Adhere to ISO 17034 standards for handling hazardous intermediates (e.g., sulfanyl reagents) .
Q. How can researchers leverage hybrid computational-experimental workflows for derivative synthesis?
- Methodological Answer : Implement ICReDD’s reaction design framework:
Use quantum chemical calculations to screen potential derivatives (e.g., substituting piperazine with morpholine).
Validate top candidates via parallel microscale synthesis (≤100 mg scale).
Feed experimental results back into computational models to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
